3-(3-Methylpiperazin-1-YL)propan-1-amine
Overview
Description
3-(3-Methylpiperazin-1-YL)propan-1-amine is a heterocyclic organic compound with the molecular formula C8H19N3. It is a derivative of piperazine, a common scaffold in medicinal chemistry, and features a propan-1-amine group attached to the nitrogen atom of the piperazine ring. This compound is of interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylpiperazin-1-YL)propan-1-amine typically involves the alkylation of 3-methylpiperazine with a suitable alkylating agent such as 3-chloropropan-1-amine. The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylpiperazin-1-YL)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where it can react with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Substituted amines with various alkyl groups.
Scientific Research Applications
3-(3-Methylpiperazin-1-YL)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential role in modulating biological pathways and cellular processes.
Medicine: Investigated for its therapeutic potential in treating neurodegenerative diseases and cancer.
Mechanism of Action
The mechanism of action of 3-(3-Methylpiperazin-1-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. It is taken up by cells via endocytosis and inhibits the expression of cellular pluripotency markers. This inhibition leads to the induction of apoptosis in cancer cells, making it a potential candidate for cancer therapy . The compound may also interact with neurotransmitter receptors and enzymes involved in neurodegenerative diseases, thereby modulating their activity and providing therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 3-(4-Methylpiperazin-1-yl)-2-phenylpropan-1-amine hydrochloride
- 3-(4-Methylthiazol-2-yl)propan-1-amine
- 1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol hydrochloride
Uniqueness
3-(3-Methylpiperazin-1-YL)propan-1-amine is unique due to its specific structural features and the presence of the 3-methyl group on the piperazine ring. This structural modification can influence its pharmacokinetic and pharmacodynamic properties, potentially enhancing its therapeutic efficacy and selectivity compared to similar compounds .
Properties
IUPAC Name |
3-(3-methylpiperazin-1-yl)propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-8-7-11(5-2-3-9)6-4-10-8/h8,10H,2-7,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMLUTBYWKRQPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617625 | |
Record name | 3-(3-Methylpiperazin-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91913-67-6 | |
Record name | 3-(3-Methylpiperazin-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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